N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
Description
Properties
IUPAC Name |
N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O5S/c1-3-7-19-16(22)17(23)20-11-15-21(8-4-9-26-15)27(24,25)14-6-5-13(18)10-12(14)2/h5-6,10,15H,3-4,7-9,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUVTRZXPCJRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a compound with significant potential in biomedical research. Its structural complexity and unique functional groups suggest a variety of biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C17H24FN3O5S
- Molecular Weight : 401.45 g/mol
- Purity : Typically around 95% .
The compound features a sulfonamide group and an oxazinan ring, which are known to interact with various biological targets. The presence of the fluorine atom in the aromatic ring may enhance its binding affinity and selectivity towards specific enzymes or receptors.
Potential Biological Targets
- Tubulin Inhibition : Compounds similar to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This suggests that this compound may share similar properties.
- Sodium Channel Modulation : Research indicates that related compounds can act as modulators of sodium channels, which play critical roles in cellular excitability and signal transduction .
In Vitro Studies
In vitro studies have evaluated the cytotoxic effects of various oxazinan derivatives on human cancer cell lines. For instance, compounds exhibiting similar structural motifs have demonstrated significant antiproliferative activity against cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The cytotoxicity was often assessed using the MTT assay, where IC50 values indicated the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5g | MCF-7 | 4.47 | Tubulin polymerization inhibition |
| 4d | A2780 | 52.8 | Cell cycle arrest at G2/M phase |
Case Studies
- Cytotoxicity in Cancer Cells : A study involving a series of oxazinonaphthalene analogs demonstrated that certain compounds induced significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization . This suggests that this compound could exhibit similar effects due to its structural similarities.
- Sodium Channel Inhibition : Another study highlighted the role of substituted tetrahydrofurans as sodium channel inhibitors, which could be relevant for understanding how this compound might function in a pharmacological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s structural uniqueness lies in its integration of sulfonyl, oxazinan, and oxalamide groups. Below is a comparison with key analogs:
Physicochemical and Spectral Properties
- Sulfonyl vs. Sulfamoyl Groups : The target’s 4-fluoro-2-methylphenylsulfonyl group enhances lipophilicity compared to sulfamoyl (SO₂NH₂) derivatives like compound 3, which may improve membrane permeability .
- Thermal Stability : Compound 3 decomposes at 180°C, suggesting oxalamides with aryl sulfonamides have moderate thermal stability. The target’s oxazinan ring may further enhance stability due to conformational rigidity .
- Spectral Signatures :
Q & A
Q. What statistical approaches validate crystallographic and spectroscopic data reproducibility?
- Methodological Answer :
- Crystallography : Use Rmerge (<10%) and CC1/2 (>90%) metrics. Compare multiple datasets for positional variance .
- NMR : Principal component analysis (PCA) of batch spectra to detect outliers. Apply qNMR with internal standards (e.g., maleic acid) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
